molecular formula C16H17FN4O2 B5966840 N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B5966840
M. Wt: 316.33 g/mol
InChI Key: ZTNBFFIHAGSEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide, commonly known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potential therapeutic applications. This compound belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other popular synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

FUB-APINACA acts on the endocannabinoid system, specifically on the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the analgesic, anti-inflammatory, and anxiolytic effects of FUB-APINACA.
Biochemical and Physiological Effects
FUB-APINACA has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. In addition, FUB-APINACA has been shown to reduce anxiety and improve cognitive function in animal models. However, more research is needed to fully understand the biochemical and physiological effects of FUB-APINACA.

Advantages and Limitations for Lab Experiments

One advantage of using FUB-APINACA in lab experiments is its potency. It is a highly potent compound, which makes it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, one limitation of using FUB-APINACA in lab experiments is its potential for toxicity. It is important to use caution when handling FUB-APINACA and to follow proper safety protocols.

Future Directions

There are several future directions for research on FUB-APINACA. One direction is to investigate its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. Another direction is to study the long-term effects of FUB-APINACA on the endocannabinoid system and overall health. Additionally, more research is needed to fully understand the biochemical and physiological effects of FUB-APINACA.

Synthesis Methods

The synthesis of FUB-APINACA involves the reaction of 5-fluoro-ADB with 1-(4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid, followed by a condensation reaction with 2-(1H-pyrazol-1-yl)acetic acid. The resulting product is then purified using chromatography techniques to obtain FUB-APINACA in its pure form.

Scientific Research Applications

FUB-APINACA has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. In addition, FUB-APINACA has been investigated for its potential use in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c17-13-4-2-12(3-5-13)9-20-10-14(8-16(20)23)19-15(22)11-21-7-1-6-18-21/h1-7,14H,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNBFFIHAGSEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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